Differentiation by Dual Pharmacophore Architecture vs. Mono-Scaffold Parent Compounds
The target compound uniquely integrates two, independently bioactive scaffolds into a single, unreported combination, representing a distinct chemical probe hypothesis. The benzofuran core is essential for HIF-1 inhibitory activity, as seen in a biochemically potent analog 7q (HIF-1 transcriptional activity IC50 = 12.5 ± 0.7 µM) [1]. The 1,3-dioxobenzo[de]isoquinoline-5-sulfonamide core has been identified as a scaffold for inhibiting PARP enzymes, albeit with a weak IC50 of 458.9 ± 74.7 µM against hPARP1 when unadorned [2]. Neither comparator alone offers the consolidated, multi-target hypothesis presented by the target compound. This dual architecture suggests a potential for polypharmacology or selective 'target hopping' within a specific protein family, a feature absent from all comparators.
| Evidence Dimension | Structural Complexity and Pharmacophore Integration |
|---|---|
| Target Compound Data | Dual pharmacophore: 3-acetyl-2-methylbenzofuran + 1,3-dioxobenzo[de]isoquinoline-5-sulfonamide (MW 448.4, XLogP3-AA 3) |
| Comparator Or Baseline | Comparator 1: 7q (HIF-1 inhibitor, mono-benzofuran, MW ~390-450). Comparator 2: 7650155 (hPARP1 inhibitor, mono-naphthalimide, MW 276, IC50 = 458.9 ± 74.7 µM) |
| Quantified Difference | Target compound combines both pharmacophores into a single molecule; 7650155 lacks the benzofuran moiety (MW difference ~172.4 g/mol) and has 3 fewer rotatable bonds. |
| Conditions | Structural and physicochemical property comparison based on PubChem computational data and published synthetic routes. |
Why This Matters
For a procurement decision, this means purchasing 670267-69-3 provides a more advanced, pre-elaborated probe hypothesis that single-core fragments cannot offer, saving synthesis time in a hit-to-lead campaign.
- [1] Xu, Y., et al. (2016). Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. Bioorganic & Medicinal Chemistry Letters, 26(15), 3606-3612. View Source
- [2] Garcia-Saura, A. G., et al. (2018). Comparative inhibitory profile and distribution of bacterial PARPs, using Clostridioides difficile CD160 PARP as a model. Scientific Reports, 8, 8056. (Table 2 data for compound 7650155) View Source
